molecular formula C11H16N2O B1491553 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 2092279-18-8

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No. B1491553
CAS RN: 2092279-18-8
M. Wt: 192.26 g/mol
InChI Key: ILMSTHMOFQZUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethylcyclobutyl)methyl-1H-pyrazole-4-carbaldehyde (DMCP) is a versatile compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a heterocyclic aromatic compound, and is characterized by its cyclic structure and methyl substituent on the nitrogen atom. DMCP is an important building block for organic synthesis, and has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DMCP has been studied in a number of biological and physiological studies.

Scientific Research Applications

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been studied in a number of biological and physiological studies. It has been used to study the effects of xenobiotics on human health, as well as the effects of environmental pollutants on aquatic ecosystems. It has also been used to study the mechanisms of enzyme inhibition in a number of biochemical systems.

Mechanism of Action

The mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde acts as an inhibitor of enzymes in the body, particularly enzymes involved in the metabolism of xenobiotics. It is believed that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde binds to the active site of the enzyme and prevents the enzyme from performing its normal function. This inhibition of enzyme activity leads to a decrease in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic.
Biochemical and Physiological Effects
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been studied for its biochemical and physiological effects in a number of studies. It has been found to inhibit the activities of enzymes involved in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic. Additionally, 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been found to have a number of other effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of the synthesis of proteins.

Advantages and Limitations for Lab Experiments

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. It is relatively stable, and has a high yield when synthesized. Additionally, it is relatively inexpensive, making it cost-effective for use in experiments. However, it is important to note that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is sensitive to moisture and air, and should be handled with care in the laboratory. Additionally, it is important to note that 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is toxic, and should be handled with appropriate safety precautions.

Future Directions

There are a number of potential future directions for the study of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde. One potential direction is the development of new methods for synthesis and purification of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde. Additionally, further research could be conducted to better understand the mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde in a variety of biological and physiological systems. Finally, further research could be conducted to explore the potential toxicity of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde, and to develop methods for safe handling and disposal of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde.

properties

IUPAC Name

1-[(3,3-dimethylcyclobutyl)methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2)3-9(4-11)6-13-7-10(8-14)5-12-13/h5,7-9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMSTHMOFQZUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN2C=C(C=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.